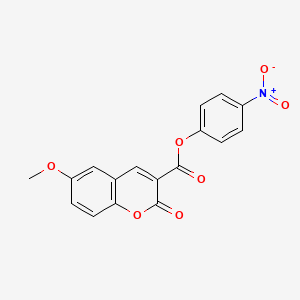![molecular formula C23H24N4O2 B4699019 N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4699019.png)
N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide
説明
N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MQPA, and it belongs to the class of piperazine derivatives. MQPA has been extensively studied for its pharmacological properties, and it has shown promising results in various preclinical studies.
作用機序
MQPA exerts its pharmacological effects by inhibiting the activity of MMPs. It binds to the active site of MMPs and prevents the cleavage of extracellular matrix proteins. This leads to the inhibition of tumor growth and metastasis and reduces inflammation in various disease conditions.
Biochemical and Physiological Effects:
MQPA has been shown to have various biochemical and physiological effects. It inhibits the activity of MMPs, which leads to the reduction of tumor growth and metastasis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. MQPA has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and preventing neuronal cell death.
実験室実験の利点と制限
MQPA has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, which makes it an ideal tool for studying the role of MMPs in various disease conditions. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of MQPA is its poor solubility in water, which can limit its bioavailability in vivo.
将来の方向性
There are several future directions for the research on MQPA. One of the potential applications of MQPA is in the treatment of Alzheimer's disease. It has been shown to have a neuroprotective effect and can prevent neuronal cell death, which is a hallmark of Alzheimer's disease. MQPA can also be used in combination with other chemotherapeutic agents to enhance their efficacy. Further studies are needed to explore the potential therapeutic applications of MQPA in various disease conditions.
科学的研究の応用
MQPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. MQPA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the progression of cancer and inflammation. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix proteins. Inhibition of MMPs by MQPA has been shown to reduce tumor growth and metastasis in various preclinical models.
特性
IUPAC Name |
N-[2-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-15-22(25-20-9-5-3-7-18(16)20)26-11-13-27(14-12-26)23(29)19-8-4-6-10-21(19)24-17(2)28/h3-10,15H,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUQRCMVNSIDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-pyridinyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4698942.png)

![N,N-dicyclohexyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698952.png)
![methyl {4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4698958.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4698964.png)
![5-(4-chlorophenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4698976.png)
![2-(butylamino)-6-methyl-8-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4698980.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4699015.png)

![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)
![4-chloro-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4699033.png)
